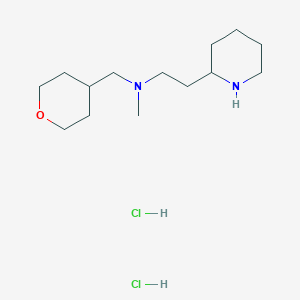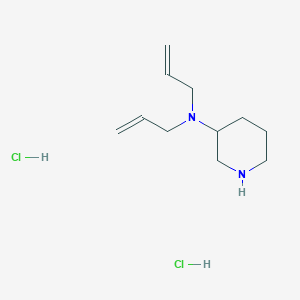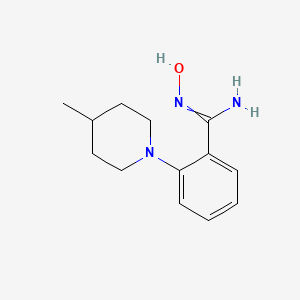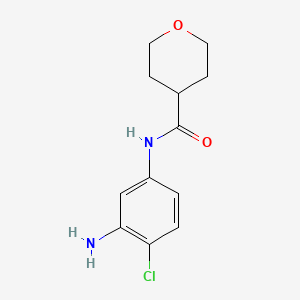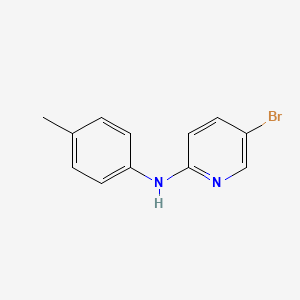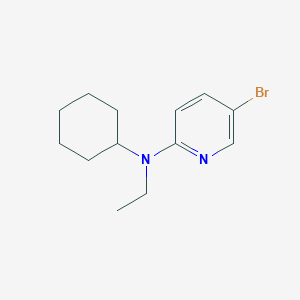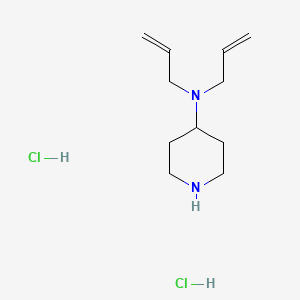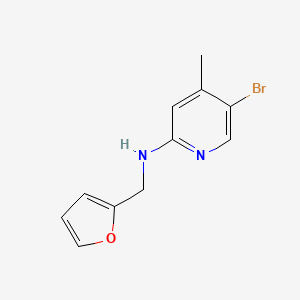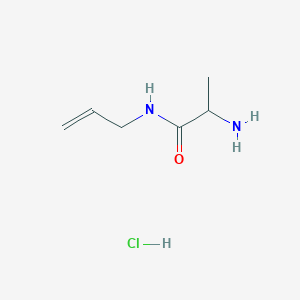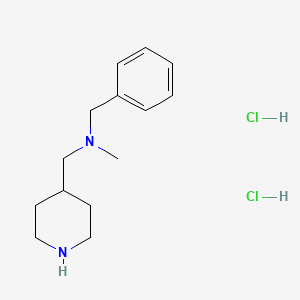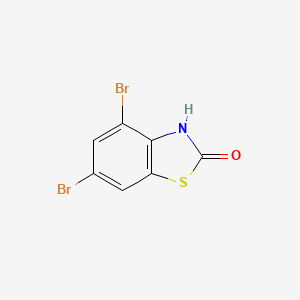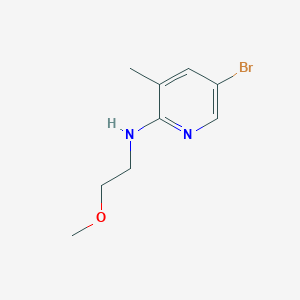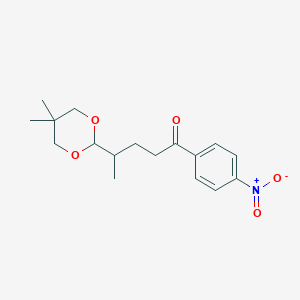
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, along with the reaction conditions and yield.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography, NMR, IR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the compound’s reactivity, the types of reactions it undergoes, and the products it forms.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, etc.Aplicaciones Científicas De Investigación
Solid-State Photochemistry
The compound 2,4-dimethyl-2-(thiophen-3-yl)-4-(thiophen-3-yl-S,S-dioxo)pentan-3-one, closely related to the requested compound, demonstrates notable behavior in solid-state photochemistry. When exposed to UV-vis irradiation, it undergoes a 2 + 2 photocycloaddition rather than the anticipated photodecarbonylation. This reaction retains some crystalline order and has been verified through detailed X-ray powder diffraction analyses (Resendiz et al., 2008).
Synthesis of Complex Molecules
A study on the synthesis of {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-(2,5-dihydro-2,5-dioxo-1 H -pyrrol-1-yl)benzoates illustrates the potential of similar compounds in forming complex molecular structures. This process involves reactions with potassium 4-aminobenzoate and maleic anhydride, leading to the formation of novel benzoate derivatives (Kolyamshin et al., 2021).
Organic Photovoltaic Applications
Compounds with a similar molecular structure have been used in the development of organic photovoltaic cells. For instance, oligophenylenevinylenes (OPVs) derivatives, containing 5,5-dimethyl[1,3]dioxan-2-yl groups, were synthesized and tested as active materials in photovoltaic cells, demonstrating conversion efficiencies in the range of 0.5-1% (Jørgensen & Krebs, 2005).
Organocatalysis in Chemical Reactions
In the field of organocatalysis, similar compounds like 2,2-dimethyl-1,3-dioxan-5-one have been used in the asymmetric Michael addition to nitroalkenes. This process affords polyfunctional nitro ketones, highlighting the versatility of these compounds in synthetic organic chemistry (Enders & Chow, 2006).
Crystallography and Structural Analysis
The crystal structures of related compounds, such as azolylmethanes, have been studied to understand their conformation and potential applications in fungicidal agents. These studies provide insights into the molecular and crystal structures, influencing their chemical properties and applications (Anderson et al., 1984).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.
Direcciones Futuras
This involves discussing potential future research directions, applications, or improvements to the synthesis method.
Please consult a professional chemist or a trusted source for accurate information. It’s also important to handle all chemicals with appropriate safety measures. If you’re working in a lab, always follow your institution’s safety guidelines.
Propiedades
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-12(16-22-10-17(2,3)11-23-16)4-9-15(19)13-5-7-14(8-6-13)18(20)21/h5-8,12,16H,4,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWWZEMOHMZRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2OCC(CO2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696469 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one | |
CAS RN |
898786-36-2 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



